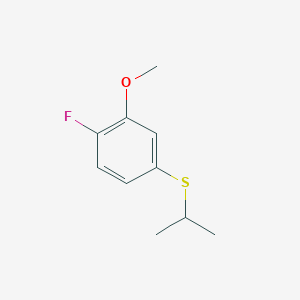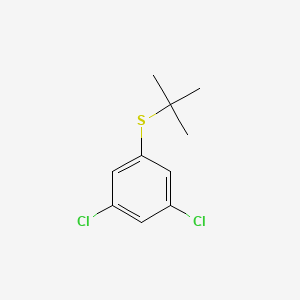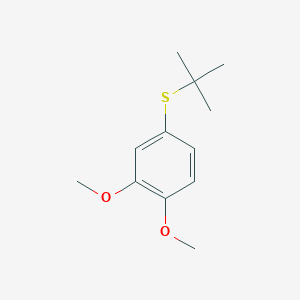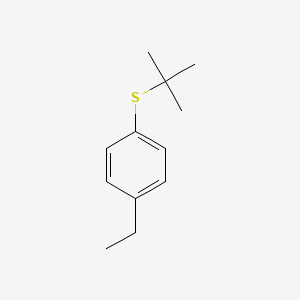
1-Tert-butylsulfanyl-2,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “1-Tert-butylsulfanyl-2,4-dimethoxybenzene” is a chemical entity with unique properties and applications. This compound is of significant interest in various scientific fields due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1-Tert-butylsulfanyl-2,4-dimethoxybenzene” involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maximize yield and purity. Industrial production methods also incorporate purification steps, such as distillation and crystallization, to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
“1-Tert-butylsulfanyl-2,4-dimethoxybenzene” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical changes.
Common Reagents and Conditions
Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often employ nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.
Applications De Recherche Scientifique
“1-Tert-butylsulfanyl-2,4-dimethoxybenzene” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be employed in studies involving cellular processes and biochemical pathways. In medicine, “this compound” could be investigated for its potential therapeutic effects or as a diagnostic tool. Additionally, the compound finds applications in various industrial processes, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “1-Tert-butylsulfanyl-2,4-dimethoxybenzene” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific context in which the compound is used, such as its role in a particular biological system or chemical reaction.
Propriétés
IUPAC Name |
1-tert-butylsulfanyl-2,4-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-12(2,3)15-11-7-6-9(13-4)8-10(11)14-5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYURPVAQBKCQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=C(C=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(1-Methylethyl)thio]-1,3-benzodioxole](/img/structure/B8078830.png)
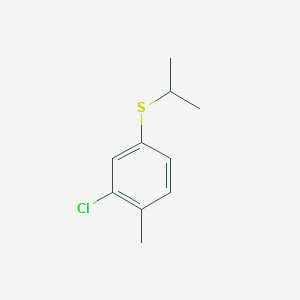

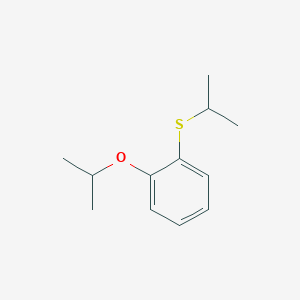
![Benzene, 1-fluoro-4-[(1-methylethyl)thio]-](/img/structure/B8078868.png)

